molecular formula C12H8ClN3O B3032217 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255788-78-3

2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3032217
CAS No.: 1255788-78-3
M. Wt: 245.66
InChI Key: FXAIWBIJODBLIB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core structure with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyrazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolopyrazine derivatives.

    Substitution: Formation of substituted pyrazolopyrazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents and ring fusion patterns.

    Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar pyrazole ring but different fusion patterns and substituents.

Uniqueness

2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAIWBIJODBLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226151
Record name 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255788-78-3
Record name 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255788-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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